molecular formula C19H24BrNO5S2 B3425349 Tiotropium bromide monohydrate CAS No. 411207-31-3

Tiotropium bromide monohydrate

Cat. No. B3425349
CAS RN: 411207-31-3
M. Wt: 490.4 g/mol
InChI Key: MQLXPRBEAHBZTK-KFEMZTBUSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tiotropium bromide monohydrate is a second-generation anticholinergic agent specific for muscarinic receptors (M1, M2 & M3) in humans . It is an anticholinergic bronchodilator and is considered a long-acting muscarinic receptor antagonist (LAMA). It is used clinically as an inhaled bronchodilator for chronic obstructive pulmonary disease (COPD) and asthma .


Chemical Reactions Analysis

An HPLC method has been established for the determination of Tiotropium bromide and its related substances . The method is sensitive, rapid, and reproducible .


Physical And Chemical Properties Analysis

Tiotropium bromide has a molecular formula of C19H22BrNO4S2 and a molecular weight of 472.4 g/mol . It is an organic bromide salt and a quaternary ammonium salt .

Scientific Research Applications

Structural Analysis and Verification

Tiotropium bromide, an anticholinergic bronchodilator primarily used in managing chronic obstructive pulmonary disease (COPD), has been the subject of research focusing on its crystal structure and verification. Studies employing solid-state nuclear magnetic resonance (NMR) spectroscopy and quantum mechanical calculations have corrected previous structural inaccuracies, highlighting the compound's structural integrity and polymorphs, which are crucial for understanding its pharmacological properties (Pindelska et al., 2015).

Anti-Inflammatory Activity

Research has also delved into tiotropium bromide's anti-inflammatory potential. In a cigarette smoke mouse model of COPD, tiotropium bromide demonstrated significant anti-inflammatory effects, reducing pulmonary neutrophilic inflammation and the pulmonary release of various inflammatory mediators. This suggests that the compound's benefits in COPD management might extend beyond bronchodilation to include modulation of inflammatory responses (Wollin & Pieper, 2009).

Monocyte Chemotaxis Inhibition

Further insights into tiotropium bromide's anti-inflammatory action come from its impact on monocyte chemotaxis, a key process in lung inflammation associated with COPD. Studies indicate that tiotropium bromide can inhibit monocyte chemotactic activity, potentially by interfering with the M3-muscarinic receptor coupled Gq protein signal transduction. This mechanism offers a novel perspective on how anticholinergic therapeutics might provide anti-inflammatory effects in pulmonary diseases (Kurai et al., 2012).

Pharmacological Characterization

Tiotropium bromide's pharmacological profile has been extensively characterized, affirming its role as a long-acting muscarinic antagonist with a distinct kinetic selectivity. This selectivity is due to its slow dissociation from M1 and M3 receptors, which are critical in bronchial smooth muscle, compared to M2 receptors. This unique property underpins its long duration of action, allowing for once-daily administration and making it a cornerstone in COPD management (Hansel & Barnes, 2002).

Mechanism of Action

Tiotropium bromide hydrate, also known as Spiriva or Tiotropium bromide monohydrate, is a long-acting bronchodilator used in the management of chronic obstructive pulmonary disease (COPD) and asthma .

Target of Action

Tiotropium primarily targets the M3 muscarinic receptors located in the airways . These receptors are a subset of muscarinic receptors commonly found in the lungs .

Mode of Action

Tiotropium acts as an antimuscarinic agent . It binds to the M3 muscarinic receptors in the airways, leading to smooth muscle relaxation and bronchodilation . Compared to ipratropium, another antimuscarinic agent, tiotropium dissociates more slowly from M1 and M3 muscarinic receptors .

Biochemical Pathways

The binding of tiotropium to the M3 muscarinic receptors inhibits the action of acetylcholine, a neurotransmitter that causes bronchoconstriction . By blocking this action, tiotropium allows the bronchial smooth muscles to relax, leading to bronchodilation .

Pharmacokinetics

Tiotropium has a bioavailability of 19.5% when administered via inhalation . It is metabolized in the liver, primarily by the CYP2D6 and CYP3A4 enzymes . The elimination half-life of tiotropium is approximately 5-6 days, and it is excreted through the kidneys .

Result of Action

The bronchodilation caused by tiotropium results in improved lung function, reduced dyspnea, and decreased lung hyperinflation . This leads to significant improvements in health-related quality of life and exercise endurance for patients with COPD .

Action Environment

The efficacy and stability of tiotropium can be influenced by various environmental factors. For instance, the inhalation method can affect the drug’s delivery to the lungs. The soft mist inhaler (SMI) used for tiotropium was designed to overcome some of the issues associated with other inhaler types, such as the need for strong inspiratory airflow with dry-powder inhalers . The SMI generates a low-velocity, long-duration aerosol spray with a high fine-particle fraction, resulting in marked lung drug deposition .

Safety and Hazards

Tiotropium bromide can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and avoid prolonged or repeated exposure .

Future Directions

Tiotropium has been extensively studied in clinical trials and proven to prevent the progression of obstructive lung disease and its complications . Further studies of the use of Tiotropium in patients with Global Initiative for Chronic Obstructive Lung Disease (GOLD) stage 1 and GOLD stage 2 resulted in a lower rate of disease progression as measured by postbronchodilator FEV1, suggesting that Tiotropium use in early stages of COPD was beneficial for patients .

properties

IUPAC Name

[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22NO4S2.BrH.H2O/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H;1H2/q+1;;/p-1/t11?,12-,13+,16-,17+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLXPRBEAHBZTK-KFEMZTBUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904820
Record name Tiotropium bromide monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

139404-48-1, 411207-31-3
Record name Tiotropium bromide hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139404481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiotropium bromide monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0411207313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiotropium bromide monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R,4S,5S,7s)-7-({hydroxy[di(thiophen-2-yl)]acetyl}oxy)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R,2R,4S,5S,7s)-7-[(2-Hydroxy-2,2-dithiophen-2-ylacetyl)-oxy]-9,9- dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIOTROPIUM BROMIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L64SXO195N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tiotropium bromide monohydrate
Reactant of Route 2
Reactant of Route 2
Tiotropium bromide monohydrate
Reactant of Route 3
Reactant of Route 3
Tiotropium bromide monohydrate
Reactant of Route 4
Reactant of Route 4
Tiotropium bromide monohydrate
Reactant of Route 5
Reactant of Route 5
Tiotropium bromide monohydrate
Reactant of Route 6
Reactant of Route 6
Tiotropium bromide monohydrate

Q & A

Q1: What is the primary mechanism of action of Tiotropium Bromide Monohydrate (Spiriva)?

A1: this compound acts as a long-acting muscarinic antagonist, primarily targeting the M3 muscarinic receptors found in the bronchial smooth muscles. [] By blocking these receptors, it inhibits the bronchoconstrictive effects of acetylcholine released from parasympathetic nerve endings. [] This leads to prolonged bronchodilation, making breathing easier for patients with chronic obstructive pulmonary disease (COPD). []

Q2: How does Spiriva's binding to M3 receptors differ from that of Ipratropium Bromide?

A2: this compound exhibits a significantly longer dissociation half-life from the M3 receptor compared to Ipratropium Bromide. [] This characteristic contributes to its long duration of action, allowing for once-daily dosing. [, ]

Q3: Does Spiriva impact lung hyperinflation in COPD patients?

A3: Studies have shown that treatment with this compound can lead to a decrease in lung hyperinflation. One study observed a significant increase in inspiratory capacity (IC) in patients with COPD after 8 weeks of treatment. [] This improvement in IC suggests a reduction in lung hyperinflation, likely due to the bronchodilatory effects of the drug. []

Q4: What is the molecular formula and weight of this compound?

A4: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they consistently refer to its chemical structure as a monohydrate of Tiotropium Bromide. [, ] More detailed structural information can be found in publicly available chemical databases and drug information resources.

Q5: How does the formulation of this compound impact its stability and delivery?

A5: Research indicates that incorporating a secondary particulate, such as L-leucine or lactose, in pressurized metered dose inhaler (pMDI) formulations of this compound can enhance its stability and aerosol characteristics. [] The presence of fine secondary particulates (<20 μm) particularly improves dose uniformity, fine particle fraction (FPF), and fine particle dose (FPD). []

Q6: What is the impact of relative humidity on Spiriva Respimat aerosol delivery?

A6: Studies using the Spiriva Respimat Soft Mist Inhaler (SMI) have shown that increasing relative humidity causes a shift in particle size distribution towards larger particles. [] This shift is attributed to differences in the evaporation rate at higher humidity levels. [] Despite this shift, a significant fine particle fraction (FPF) is maintained, ensuring effective drug delivery. []

Q7: Has research explored modifying the structure of this compound to enhance its properties?

A7: While the provided research primarily focuses on the existing structure of this compound, one study investigates a novel dry powder formulation called PUR0200. [] This formulation utilizes a technology called iSPERSE, which aims to improve drug delivery efficiency to the lungs. []

Q8: What delivery methods are available for this compound, and how do they compare?

A8: this compound is available in different inhalation devices, including the HandiHaler, Respimat, and pMDIs. [, , , , , ] Studies comparing these devices highlight the importance of selecting appropriate formulations and inhalation techniques to optimize drug delivery and therapeutic outcomes. [, , , ]

Q9: How does particle size affect the pharmacokinetics of this compound?

A9: Research indicates that particle size significantly influences the pharmacokinetics of this compound. [] Smaller particles deposit more efficiently in the lungs, leading to faster absorption and higher peak plasma concentrations (Cmax). [] This highlights the importance of controlling particle size distribution in this compound formulations to achieve optimal therapeutic effects. []

Q10: Does oral absorption contribute significantly to this compound exposure?

A10: Studies using charcoal block to assess oral absorption indicate that while this compound exhibits low oral bioavailability, the gastrointestinal tract can contribute to its systemic exposure. [] This finding emphasizes the need to consider both lung deposition and oral absorption when evaluating the pharmacokinetic profile of this compound. []

Q11: How does the efficacy of this compound compare to other COPD treatments in clinical trials?

A11: Clinical trials have demonstrated that this compound provides significant and sustained improvements in lung function, symptoms, and quality of life in COPD patients compared to placebo and other bronchodilators. [, , , , , , , , ] Its efficacy is attributed to its long-acting bronchodilatory effects and potential anti-inflammatory properties. [, , ]

Q12: Is this compound effective in patients with mild COPD?

A12: While traditionally used for moderate-to-severe COPD, research suggests that this compound may also be beneficial in patients with mild COPD. [] Evidence indicates potential for reducing COPD exacerbations, hospitalizations, and improving quality of life in this patient population. []

Q13: What is the overall safety profile of this compound?

A13: Research consistently reports that this compound is generally safe and well-tolerated in clinical trials. [, , ] The most common adverse effect is dry mouth, occurring with a higher incidence compared to placebo. []

Q14: Have there been any reported cases of medication errors related to this compound inhalation capsules?

A14: The FDA has received reports of inadvertent oral ingestion of Spiriva HandiHaler capsules intended for inhalation. [] This highlights the importance of proper patient education and counseling on the correct use of inhalation devices to avoid medication errors. [, ]

Q15: What analytical techniques are used to characterize and quantify this compound in pharmaceutical formulations?

A15: Several analytical techniques are employed in the development and quality control of this compound formulations. These include:

  • UV-visible spectrophotometry: Utilized to quantify drug deposition in cascade impactor studies, providing insights into aerosol particle size distribution and delivery efficiency. []
  • Next Generation Impactor (NGI): This technique is crucial for determining the aerodynamic particle size distribution (APSD) of dry powder inhalers (DPIs), a critical factor in drug deposition and lung delivery. [, ]
  • Phase Doppler Anemometry (PDA): Used to characterize the size and velocity of aerosol droplets generated by inhalers, providing valuable information for optimizing drug delivery. [, ]

Q16: How does the efficacy of this compound compare to other long-acting muscarinic antagonists (LAMAs) or long-acting beta-agonists (LABAs)?

A16: Several studies have explored the efficacy of this compound in comparison to other LAMAs and LABAs, revealing its comparable or superior efficacy in improving lung function and reducing exacerbations in COPD patients. [, , , , , ] The choice of treatment depends on individual patient characteristics, disease severity, and treatment goals. []

Q17: What research tools and resources are available for scientists and clinicians working with this compound?

A17: A range of research tools and resources support the ongoing investigation and clinical use of this compound, including:

  • Pharmacoeconomic models: Models like the Spiriva® model evaluate the cost-effectiveness of this compound in different COPD populations, aiding in healthcare resource allocation and treatment strategy optimization. []
  • In vitro and in vivo models: Cell-based assays and animal models are essential for preclinical research, allowing scientists to investigate the mechanism of action, efficacy, and safety of this compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.